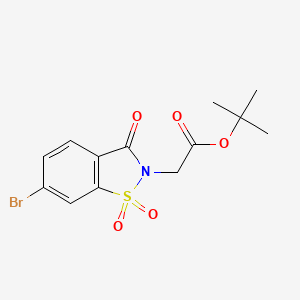
Tert-butyl 2-(6-bromo-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(6-bromo-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetate is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a tert-butyl ester group and a brominated benzothiazole moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(6-bromo-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a benzothiazole derivative, followed by esterification with tert-butyl bromoacetate. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(6-bromo-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the benzothiazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis involves sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as sodium borohydride or lithium aluminum hydride, are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, carboxylic acids, and reduced or oxidized forms of the original compound.
Scientific Research Applications
Tert-butyl 2-(6-bromo-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.
Industry: It is utilized in the production of dyes, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(6-bromo-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The brominated benzothiazole moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by interacting with specific receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl bromoacetate: A simpler ester with similar reactivity in substitution and hydrolysis reactions.
Benzothiazole derivatives: Compounds with similar benzothiazole moieties but different substituents, affecting their chemical and biological properties.
Uniqueness
Tert-butyl 2-(6-bromo-1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetate is unique due to the combination of its brominated benzothiazole and tert-butyl ester groups. This combination imparts distinct reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H14BrNO5S |
|---|---|
Molecular Weight |
376.22 g/mol |
IUPAC Name |
tert-butyl 2-(6-bromo-1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate |
InChI |
InChI=1S/C13H14BrNO5S/c1-13(2,3)20-11(16)7-15-12(17)9-5-4-8(14)6-10(9)21(15,18)19/h4-6H,7H2,1-3H3 |
InChI Key |
UPNCHQAAOZQEIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)C2=C(S1(=O)=O)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


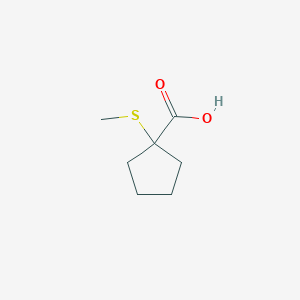
![[2-(Dimethylphosphoryl)pyridin-3-yl]methanamine](/img/structure/B13492045.png)
![tert-Butyl 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate](/img/structure/B13492052.png)
![tert-Butyl (7-bromobenzo[d][1,3]dioxol-5-yl)carbamate](/img/structure/B13492060.png)
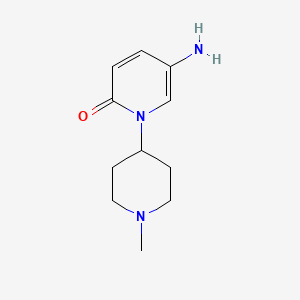
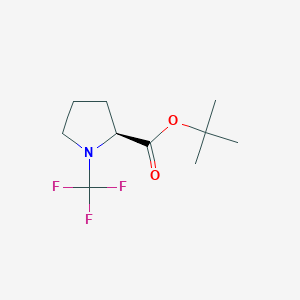
![1-ethyl-2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1H-imidazole](/img/structure/B13492076.png)
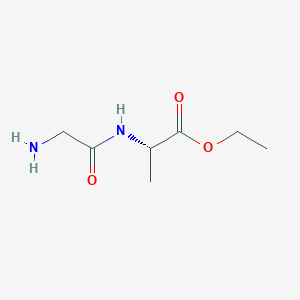
![5-[(2-Amino-1-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492084.png)
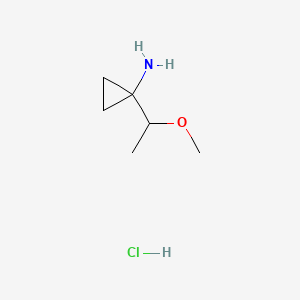
![Benzyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13492103.png)

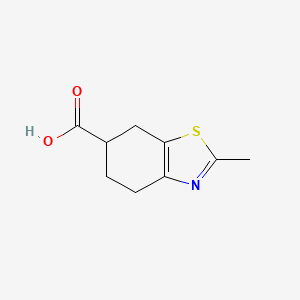
![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-chloropropanoate](/img/structure/B13492132.png)
